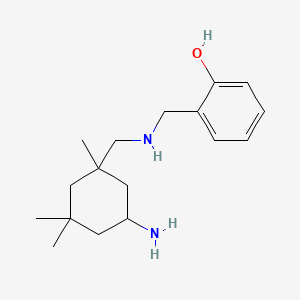

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is a cyclo-aliphatic diamine primarily used as an epoxy curing agent. This compound is a mixture of cis and trans isomers and is known for its application in various industrial processes, particularly in the production of epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative typically involves the reaction of isophorone diamine with o-hydroxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenated compounds; reactions are conducted in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative involves its interaction with epoxy groups in resins, leading to the formation of cross-linked networks. This cross-linking enhances the mechanical properties and thermal stability of the resulting materials. The compound’s molecular targets include the epoxy groups in resins, and the pathways involved include nucleophilic addition and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Isophorone diamine: A similar cyclo-aliphatic diamine used as an epoxy curing agent.

3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Another related compound with similar applications in epoxy resin curing.

Uniqueness

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is unique due to its specific structure, which imparts distinct properties such as enhanced reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials .

Biological Activity

5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is a chemical compound with potential applications in various fields, including pharmaceuticals and industrial chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in applications. This article reviews the available literature on its biological properties, including toxicity, genotoxicity, and potential therapeutic effects.

- Molecular Formula : C17H26N2O2

- Molecular Weight : 286.41 g/mol

- CAS Number : 2855-13-2

Acute Toxicity

The acute toxicity of 5-Amino-1,3,3-trimethylcyclohexanemethylamine has been evaluated in animal studies:

- Oral LD50 : Approximately 1,030 mg/kg in male rats, indicating moderate toxicity .

- Dermal and Inhalation Studies : Low acute dermal toxicity was observed; however, inhalation studies indicated respiratory difficulties at higher concentrations .

Skin Sensitization

Studies have shown that the compound can cause skin sensitization. In guinea pig maximization tests (GPMT), positive reactions were reported at various concentrations .

Genotoxicity

The compound has been assessed for genotoxic potential:

- In Vitro Tests : Negative results in bacterial mutation assays and mammalian chromosome aberration tests suggest that it is not mutagenic or clastogenic .

- In Vivo Tests : No evidence of mutagenicity was observed in mouse micronucleus tests .

Reproductive and Developmental Toxicity

Animal studies indicated no significant reproductive or developmental toxicity at doses up to 250 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was established at 50 mg/kg/day .

The biological activity of the compound may be linked to its structural features that allow interaction with biological targets. The presence of amino groups suggests potential interactions with neurotransmitter systems or other biochemical pathways.

Case Studies and Research Findings

Environmental Impact

The environmental assessment indicates that the compound is rapidly photodegradable and poses low risk to aquatic organisms based on calculated PNEC (Predicted No Effect Concentration) values .

Summary Table of Biological Activity

| Property | Result/Observation |

|---|---|

| Oral LD50 | 1,030 mg/kg (rats) |

| Skin Sensitization | Positive in GPMT |

| Genotoxicity | Negative in multiple assays |

| Reproductive Toxicity | NOAEL at 50 mg/kg/day |

| Neuroprotective Potential | Suggested by related compounds |

| Antimicrobial Activity | Potential based on structural similarities |

Properties

CAS No. |

93941-64-1 |

|---|---|

Molecular Formula |

C17H28N2O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-[[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]methyl]phenol |

InChI |

InChI=1S/C17H28N2O/c1-16(2)8-14(18)9-17(3,11-16)12-19-10-13-6-4-5-7-15(13)20/h4-7,14,19-20H,8-12,18H2,1-3H3 |

InChI Key |

TUZKNMIWXJGDAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)CNCC2=CC=CC=C2O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.